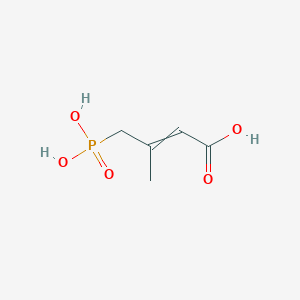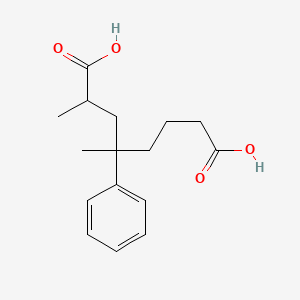![molecular formula C8H13NO4S B14489196 Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate CAS No. 63630-60-4](/img/structure/B14489196.png)
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfanyl group, which is a sulfur atom bonded to a carbon atom, and an acetylglycyl group, which is derived from glycine, the simplest amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with N-acetylglycine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetylglycyl moiety can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-mercaptopropanoate: Lacks the acetylglycyl group, making it less complex.
N-acetylglycine: Does not contain the ester or sulfanyl groups.
Methyl 3-[(N-acetylcysteinyl)sulfanyl]propanoate: Contains a cysteine-derived moiety instead of glycine.
Uniqueness
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is unique due to its combination of an ester, sulfanyl, and acetylglycyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
63630-60-4 |
|---|---|
Fórmula molecular |
C8H13NO4S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
methyl 3-(2-acetamidoacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13NO4S/c1-6(10)9-5-8(12)14-4-3-7(11)13-2/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
KIWSMYNBKDPRAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


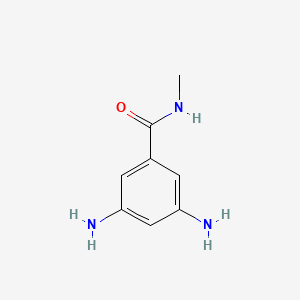

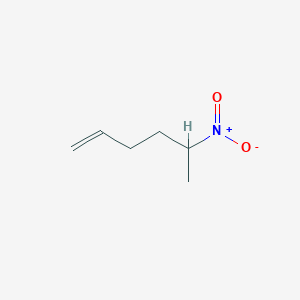
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
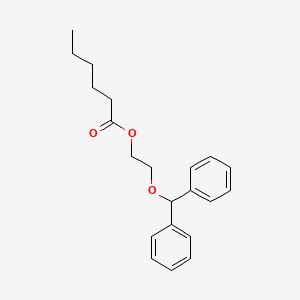
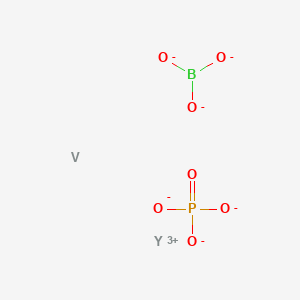
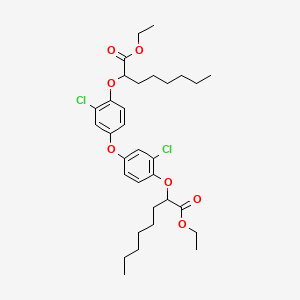

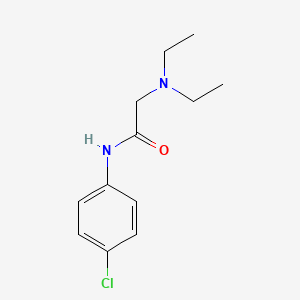
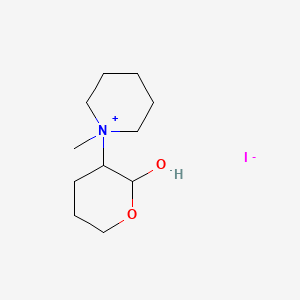
![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
